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Compound of Interest

Compound Name: N,N,2,4,6-Pentamethylaniline

Cat. No.: B082024 Get Quote

Technical Support Center: N,N,2,4,6-
Pentamethylaniline
Welcome to the technical support resource for N,N,2,4,6-Pentamethylaniline (PMA). This

guide is designed for researchers, chemists, and drug development professionals to provide in-

depth insights and troubleshooting advice for the effective use of this specialized non-

nucleophilic base. As Senior Application Scientists, we aim to explain not just the how, but the

why behind experimental choices to ensure the integrity and success of your work.

Overview: The Role of Steric Hindrance in Basicity
N,N,2,4,6-Pentamethylaniline, also known as N,N-Dimethylmesidine, is a highly substituted

aromatic amine. Its utility in organic synthesis stems from a unique combination of moderate

basicity and exceptionally low nucleophilicity.[1] This characteristic is a direct result of the

profound steric hindrance around the nitrogen atom, created by the two flanking ortho-methyl

groups on the aniline ring and the two N-methyl groups. This architecture allows it to function

effectively as a proton scavenger in reactions where nucleophilic attack by the base would be a

detrimental side reaction.[2]
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Property Value Reference

CAS Number 13021-15-3 [3]

Molecular Formula C₁₁H₁₇N [3][4]

Molecular Weight 163.26 g/mol

Appearance White to yellow clear liquid

Boiling Point 213-215 °C [3]

Density 0.907 g/mL at 25 °C [4]

pKa (of conjugate acid) 6.70 ± 0.48 (Predicted) [3][4]

Frequently Asked Questions (FAQs) & Core
Concepts
Q1: What structurally makes N,N,2,4,6-
Pentamethylaniline a "non-nucleophilic base"?
Answer: The term "non-nucleophilic base" refers to a sterically hindered organic base that can

readily accept a proton (act as a Brønsted-Lowry base) but is a poor nucleophile, meaning it

does not readily attack electron-deficient centers like carbonyls or alkyl halides.[1] In N,N,2,4,6-
Pentamethylaniline, the nitrogen's lone pair of electrons, which is the source of both its

basicity and potential nucleophilicity, is effectively "buried" by five methyl groups.

The two methyl groups at the ortho positions (2 and 6) of the aniline ring, combined with the

two N-methyl groups, create a congested three-dimensional pocket around the nitrogen atom.

This steric shield makes it physically difficult for the nitrogen to approach and form a bond with

an electrophilic atom larger than a proton.
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Steric Shielding in N,N,2,4,6-Pentamethylaniline
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Caption: Steric hindrance allows proton access but blocks larger electrophiles.

Q2: When should I choose PMA over other bases like
triethylamine (TEA), Hünig's base (DIPEA), or Proton
Sponge®?
Answer: The choice of base is critical and depends on the specific requirements of your

reaction, including the pKa of the acid being neutralized, the sensitivity of your substrates to

nucleophilic attack, and solvent considerations.

Choose PMA when: You need a moderately strong base to scavenge a strong acid (like HCl

or HBr) and your system contains highly sensitive electrophiles that are prone to reaction

with common amine bases. Its low nucleophilicity prevents side reactions like N-alkylation or

N-acylation that can occur with TEA or even the more hindered DIPEA.

Choose TEA when: You need a simple, inexpensive acid scavenger and your electrophile is

not particularly reactive or susceptible to nucleophilic attack by the amine.
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Choose Hünig's Base (DIPEA) when: You require a stronger non-nucleophilic base than

TEA.[1] It is more sterically hindered than TEA, reducing its nucleophilicity, but it can still act

as a nucleophile in certain contexts.[5]

Choose Proton Sponge® when: You need an exceptionally strong base to deprotonate a

very weak acid, but you cannot tolerate nucleophilic addition.[6][7] Its high basicity comes

from the relief of steric strain upon protonation, where the proton is chelated between the two

nitrogen atoms.[7]

Comparison of Common Non-Nucleophilic Bases

Base
pKa (Conjugate
Acid)

Key Feature
Common
Application

Triethylamine (TEA) ~10.75
Standard, inexpensive

base

General acid

scavenger

Hünig's Base (DIPEA) ~10.75
More hindered than

TEA

Acid scavenger in

peptide couplings,

alkylations[1]

N,N,2,4,6-

Pentamethylaniline

(PMA)

~6.70 (Predicted)
Highly hindered, very

low nucleophilicity

Glycosylations,

reactions with

sensitive

electrophiles[3][4]

2,6-Di-tert-

butylpyridine
~3.58

Weak but very

hindered base

O-alkylation with

highly reactive

triflates[1]

Proton Sponge® ~12.1 (in water)
Very strong, non-

nucleophilic

E2 eliminations,

deprotonation of weak

acids[6][8]

Troubleshooting Guide: Functional Group
Compatibility
This section addresses specific experimental issues you might encounter when using PMA with

various functional groups.
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Acylating Agents (Acyl Chlorides, Anhydrides)
Q: My acylation reaction is sluggish or incomplete when using PMA as the acid scavenger. Why

is this happening?

A: This is a common issue that usually points to basicity rather than incompatibility.

Causality: PMA is an excellent acid scavenger but a relatively weak base (pKa of conjugate

acid ≈ 6.70).[3][4] It is not strong enough to deprotonate most nucleophiles (e.g., alcohols) to

a significant extent. Its role is to neutralize the HCl or carboxylic acid byproduct that is

generated during the reaction, driving the equilibrium forward.[9] If your nucleophile requires

deprotonation before it can react efficiently, PMA is not the right choice for that role.

Troubleshooting Steps:

Verify the Role of the Base: Confirm if your reaction requires a catalytic base to activate

the nucleophile or simply an acid scavenger. For scavenging, PMA is suitable. For

activation, a stronger base like pyridine or DMAP might be needed, but be mindful of their

nucleophilicity.

Solvent Choice: Ensure all reagents are fully dissolved. PMA is an organic-soluble base.

Temperature: Gently heating the reaction may increase the rate, but monitor for thermal

degradation of your substrates.

Stoichiometry: Use at least 1.1 equivalents of PMA to ensure complete neutralization of

the acid byproduct.

Alkylating Agents (Alkyl Halides, Triflates)
Q: I am performing an O-alkylation on a sensitive substrate. Is there a risk of PMA being N-

alkylated by my reactive alkyl halide or triflate, consuming my reagent and complicating

purification?

A: The risk of N-alkylation of PMA is exceptionally low, which is its primary advantage.

Causality: The severe steric hindrance around the nitrogen atom effectively prevents the

approach of alkylating agents, thus inhibiting the Sₙ2 reaction that would lead to a quaternary
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ammonium salt.[5] This is in stark contrast to less hindered amines like triethylamine, which

can be readily alkylated.

Field Insight: PMA is particularly valuable in carbohydrate chemistry for reactions like

glycosylations, where O-alkylation is the desired outcome and any competing N-alkylation of

the base must be avoided.[3][10]

R-OH (Substrate)

R-O-R' (Desired Product)

 O-Alkylation

PMA (Base)

PMA·HX (Byproduct)

 Acid Scavenging

R'-X (Alkylating Agent)

PMA+-R' X- (Side Product)

 N-Alkylation (Inhibited)

Click to download full resolution via product page

Caption: PMA promotes O-alkylation by scavenging acid while avoiding N-alkylation.

Protic Functional Groups (Alcohols, Phenols, Carboxylic
Acids)
Q: Can I use PMA to deprotonate an alcohol for a subsequent reaction?

A: Yes, but only for scavenging the proton produced in the reaction; it is not effective for

stoichiometric deprotonation prior to reaction.

Causality: As a Brønsted base, PMA will react with any available acid. It will readily

neutralize strong acids like HCl. It will also react with carboxylic acids to form an ammonium

carboxylate salt. With alcohols and phenols, it will establish an equilibrium. Because the pKa

of PMA's conjugate acid (~6.70) is significantly lower than that of most alcohols (>16), the

equilibrium will lie heavily on the side of the neutral alcohol and PMA.

Troubleshooting: "My reaction isn't proceeding, and I suspect my alcohol isn't being

activated."
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Solution: You are likely using PMA for the wrong purpose. If your reaction requires the

formation of an alkoxide, you need a much stronger base, such as sodium hydride (NaH)

or potassium tert-butoxide (KOtBu).[1] PMA should only be added to neutralize acid

generated during the reaction.

Carbonyl Compounds (Aldehydes, Ketones, Esters,
Amides)
Q: Is PMA compatible with carbonyl-containing functional groups? I'm worried about side

reactions.

A: Yes, PMA is highly compatible with most carbonyl functional groups.

Causality:

Aldehydes/Ketones: PMA cannot form imines (Schiff bases) because it is a tertiary amine

and lacks the necessary N-H protons. Its low nucleophilicity also prevents it from adding to

the carbonyl carbon.

Esters/Amides: PMA is not basic enough to promote saponification of esters or hydrolysis

of amides under normal conditions. It is also not nucleophilic enough to engage in acyl

substitution reactions.

Conclusion: You can confidently use PMA as an acid scavenger in reactions involving

substrates that contain ester, amide, ketone, or aldehyde functionalities without fear of

incompatibility.

Experimental Protocols
Protocol 1: General Procedure for O-Glycosylation using
PMA as an Acid Scavenger
This protocol describes a typical glycosylation where a glycosyl halide is coupled with an

alcohol acceptor. PMA is used to neutralize the hydrogen halide generated in situ.

Materials:
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Glycosyl Donor (e.g., 3,4,6-tri-O-acetyl-2-deoxy-2-nitroso-α-D-glucopyranosyl chloride dimer)

Alcohol Acceptor (e.g., Benzyl alcohol)

N,N,2,4,6-Pentamethylaniline (PMA, 1.2 equivalents)

Anhydrous Dichloromethane (DCM)

Molecular Sieves (4Å), activated

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the alcohol

acceptor (1.0 eq) and activated 4Å molecular sieves.

Add anhydrous DCM and stir the mixture at room temperature for 30 minutes.

Cool the mixture to the desired reaction temperature (e.g., 0 °C or -20 °C).

Add N,N,2,4,6-Pentamethylaniline (1.2 eq) via syringe.

In a separate flask, dissolve the glycosyl donor (1.1 eq) in a minimal amount of anhydrous

DCM.

Add the glycosyl donor solution dropwise to the stirring acceptor solution over 15-20

minutes.

Monitor the reaction by Thin Layer Chromatography (TLC). The reaction may take several

hours.

Upon completion, quench the reaction by filtering off the molecular sieves and washing them

with DCM.

Combine the filtrates and concentrate under reduced pressure.

Purify the crude product via flash column chromatography on silica gel to isolate the desired

oximino glycoside.[10]
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Protocol 2: Acylation of a Primary Amine using an Acyl
Chloride with PMA
This protocol details the N-acylation of a primary amine where PMA serves to neutralize the

HCl byproduct, preventing the formation of the amine hydrochloride salt which would halt the

reaction.

Materials:

Primary Amine (e.g., Benzylamine, 1.0 eq)

Acyl Chloride (e.g., Benzoyl chloride, 1.05 eq)

N,N,2,4,6-Pentamethylaniline (PMA, 1.1 eq)

Anhydrous Tetrahydrofuran (THF)

Procedure:

In a flame-dried flask under an inert atmosphere, dissolve the primary amine (1.0 eq) and

PMA (1.1 eq) in anhydrous THF.

Cool the solution to 0 °C in an ice bath.

Add the acyl chloride (1.05 eq) dropwise via syringe over 10 minutes. A precipitate

(PMA·HCl) may form.

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

Once the starting amine is consumed, quench the reaction by adding saturated aqueous

sodium bicarbonate solution.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄),

and filter.

Concentrate the filtrate under reduced pressure.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b082024?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Purify the resulting crude amide by recrystallization or flash column chromatography.

References
Vertex AI Search. Non-nucleophilic base - Grokipedia.
Vertex AI Search. Non-nucleophilic base - Wikipedia.
ChemicalBook. N,N,2,4,6-PENTAMETHYLANILINE CAS#: 13021-15-3.
Sigma-Aldrich. N,N,2,4,6-Pentamethylaniline 98 13021-15-3.
Sigma-Aldrich. N,N,2,4,6-Pentamethylaniline 98 13021-15-3.
Sigma-Aldrich. Traditional Strong and Hindered Bases.
ECHEMI.
Chemistry LibreTexts. 6.3.11: Non-nucleophilic Brønsted-Lowry Superbases.
Amerigo Scientific. N,N,2,4,6-Pentamethylaniline (98%).
Reddit. Organic Chemistry: How is it possible that something could be a strong base but
NOT a strong nucleophile? : r/askscience.
MSU chemistry. Amine Reactivity.
TCI AMERICA. N,N,2,4,6-Pentamethylaniline 13021-15-3.
Scholars Research Library. Der Pharma Chemica.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Non-nucleophilic base - Wikipedia [en.wikipedia.org]

2. reddit.com [reddit.com]

3. N,N,2,4,6-PENTAMETHYLANILINE CAS#: 13021-15-3 [m.chemicalbook.com]

4. echemi.com [echemi.com]

5. Amine Reactivity [www2.chemistry.msu.edu]

6. Traditional Strong and Hindered Bases [sigmaaldrich.com]

7. chem.libretexts.org [chem.libretexts.org]

8. grokipedia.com [grokipedia.com]

9. derpharmachemica.com [derpharmachemica.com]

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b082024?utm_src=pdf-body
https://www.benchchem.com/product/b082024?utm_src=pdf-body
https://www.benchchem.com/product/b082024?utm_src=pdf-body
https://www.benchchem.com/product/b082024?utm_src=pdf-body
https://www.benchchem.com/product/b082024?utm_src=pdf-body
https://www.benchchem.com/product/b082024?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Non-nucleophilic_base
https://www.reddit.com/r/askscience/comments/jsccu/organic_chemistry_how_is_it_possible_that/
https://m.chemicalbook.com/ProductChemicalPropertiesCB4351522_EN.htm
https://www.echemi.com/produce/pr2212052015-n-n-2-4-6-pentamethylaniline.html
https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/chapt16.htm
https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/reaction-design-and-optimization/traditional-strong-and-hindered-bases
https://chem.libretexts.org/Bookshelves/Inorganic_Chemistry/Inorganic_Chemistry_(LibreTexts)/06%3A_Acid-Base_and_Donor-Acceptor_Chemistry/6.03%3A_Brnsted-Lowry_Concept/6.3.11%3A_Non-nucleophilic_Brnsted-Lowry_Superbases
https://grokipedia.com/page/Non-nucleophilic_base
https://www.derpharmachemica.com/pharma-chemica/nacylation-in-nonaqueous-and-aqueous-medium-method-of-amidesynthesis-in-nonpeptide-compounds.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b082024?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


10. N,N,2,4,6-Pentamethylaniline (98%) - Amerigo Scientific [amerigoscientific.com]

To cite this document: BenchChem. [N,N,2,4,6-Pentamethylaniline compatibility with
functional groups]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b082024#n-n-2-4-6-pentamethylaniline-compatibility-
with-functional-groups]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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